molecular formula C15H21NO5S B5783867 methyl [4-(1-azepanylsulfonyl)phenoxy]acetate

methyl [4-(1-azepanylsulfonyl)phenoxy]acetate

Cat. No. B5783867
M. Wt: 327.4 g/mol
InChI Key: FORIDRVYARBSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are membrane proteins that transport lactate and other monocarboxylates across cell membranes. AZD-3965 has been studied extensively for its potential therapeutic applications in cancer, as well as its use as a research tool in various scientific fields.

Mechanism of Action

Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate works by inhibiting the function of MCTs, which are responsible for transporting lactate and other monocarboxylates across cell membranes. Inhibition of MCTs by this compound leads to a decrease in lactate transport and an increase in intracellular lactate levels. This, in turn, can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, inhibition of MCTs by this compound leads to a decrease in lactate efflux and an increase in intracellular lactate levels. This can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
In addition to its effects in cancer cells, this compound has also been shown to have effects in other cell types. For example, it has been shown to increase glucose uptake and metabolism in brain cells, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has a number of advantages as a research tool. It is a highly selective inhibitor of MCTs, which allows for specific targeting of these proteins in experiments. It is also relatively easy to use, with a well-established synthesis method and a range of commercially available sources.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain high concentrations of this compound in cells, which may limit its effectiveness in certain experiments. In addition, there may be off-target effects of this compound that could complicate data interpretation.

Future Directions

There are a number of future directions for research on methyl [4-(1-azepanylsulfonyl)phenoxy]acetate. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to enhance the effectiveness of radiation therapy in preclinical models, and further studies are needed to explore this potential synergy.
Another area of interest is the development of new MCT inhibitors that may have improved efficacy or selectivity compared to this compound. This could involve the use of structure-based drug design or the screening of large compound libraries for new inhibitors.
Finally, there is a need for further research on the role of MCTs in various physiological processes, as well as their potential as therapeutic targets in other diseases beyond cancer. This could involve the use of this compound as a research tool, as well as the development of new inhibitors with improved selectivity for specific MCT isoforms.

Synthesis Methods

Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate can be synthesized using a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain high yields and purity. Detailed information on the synthesis method can be found in the scientific literature.

Scientific Research Applications

Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications in cancer. MCTs are overexpressed in many types of cancer, and their inhibition by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and immunotherapy.
In addition to its use in cancer research, this compound has also been studied for its potential applications in other scientific fields. For example, it has been used as a research tool to study the role of MCTs in various physiological processes, such as lactate transport in muscle cells and glucose metabolism in the brain.

properties

IUPAC Name

methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-20-15(17)12-21-13-6-8-14(9-7-13)22(18,19)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORIDRVYARBSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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